molecular formula C13H12ClFN2 B3154358 2-Chloro-6-fluorobenzyl)(pyridin-4-ylmethyl)amine CAS No. 774554-66-4

2-Chloro-6-fluorobenzyl)(pyridin-4-ylmethyl)amine

Cat. No.: B3154358
CAS No.: 774554-66-4
M. Wt: 250.7 g/mol
InChI Key: PJNCICOGJNKYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-6-fluorobenzyl)(pyridin-4-ylmethyl)amine” is a chemical compound with the CAS Number: 774554-66-4 . Its IUPAC name is (2-chloro-6-fluorophenyl)-N-(4-pyridinylmethyl)methanamine . The molecular weight of this compound is 250.7 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H12ClFN2/c14-12-2-1-3-13(15)11(12)9-17-8-10-4-6-16-7-5-10/h1-7,17H,8-9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 250.7 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

  • Potential Dopamine Receptor Ligand : A compound similar to 2-Chloro-6-fluorobenzyl)(pyridin-4-ylmethyl)amine, specifically 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, was synthesized and identified as a potential dopamine D4 receptor ligand through in vitro receptor binding assays (Yang Fang-wei, 2013).

  • Catalysis in Organometallic Chemistry : Another related study focused on scandium, yttrium, and lanthanum benzyl and alkynyl complexes with ligands similar in structure to this compound. These complexes were used as catalysts for the Z-selective linear dimerization of phenylacetylenes (S. Ge, A. Meetsma, B. Hessen, 2009).

  • GPR39 Agonists Characterization : A study discovered novel GPR39 agonists allosterically modulated by zinc. This research contributes to understanding the role of zinc in the allosteric modulation of small-molecule-induced activation of GPR39 (Seiji Sato, Xi-Ping Huang, W. Kroeze, B. Roth, 2016).

  • Zinc(II) Sensors in Biological Imaging : A research focused on the synthesis and characterization of Zn(II) sensors of the Zinpyr family, including compounds similar to this compound. These sensors are used for biological imaging applications (Elizabeth M. Nolan, J. Jaworski, Maryann E Racine, Morgan Sheng, S. Lippard, 2006).

  • Coordination Polymers for Luminescent Emission : Research on helical silver(I) coordination polymers from flexible unsymmetrical bis(pyridyl) ligands (which are structurally related to this compound) showed potential applications in luminescent emission (Zhuyan Zhang, Zhaopeng Deng, L. Huo, Hui Zhao, Shan Gao, 2013).

  • Fluorescent Probes for Iron Ions : A study on the synthesis and analytical application of fluorescent iron ions (III) probe based on 2-(4-aminophenyl)benzo[d]thiazole and 2-picolylamine derivatives, similar in structure to this compound, has been conducted, highlighting its significance in recognizing iron ions in solutions (Yi-Fei Wei, 2012).

Safety and Hazards

The compound is labeled as an irritant . It’s important to handle it with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of “2-Chloro-6-fluorobenzyl)(pyridin-4-ylmethyl)amine” are not explicitly mentioned in the search results. Given its potential use in the synthesis of various derivatives , it could be a valuable compound in fields such as pharmaceuticals, agrochemicals, and industrial chemicals.

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2/c14-12-2-1-3-13(15)11(12)9-17-8-10-4-6-16-7-5-10/h1-7,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNCICOGJNKYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNCC2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-fluorobenzyl)(pyridin-4-ylmethyl)amine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-fluorobenzyl)(pyridin-4-ylmethyl)amine
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-fluorobenzyl)(pyridin-4-ylmethyl)amine
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-fluorobenzyl)(pyridin-4-ylmethyl)amine
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-fluorobenzyl)(pyridin-4-ylmethyl)amine
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-fluorobenzyl)(pyridin-4-ylmethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.